Lenalidomide-PEG3-iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG3-iodine is a synthesized compound that combines a cereblon-based Lenalidomide ligand with a 3-unit polyethylene glycol (PEG) linker and an iodine atom. This compound is primarily used in the creation of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells. One notable application of this compound is in the synthesis of the PROTAC BTK degrader SJF620, which has shown significant efficacy in degrading target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-iodine involves several steps:
Condensation: This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) to form the nitro precursor.
Reduction: The nitro group is subsequently reduced to an amino group using hydrogenation.
PEGylation: The Lenalidomide derivative is then linked to a 3-unit PEG chain.
Iodination: Finally, the compound is iodinated to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG3-iodine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the PEG linker and the Lenalidomide moiety.
Common Reagents and Conditions
Hydrogenation: Commonly used for reducing nitro groups to amino groups, typically using palladium on carbon (Pd/C) as a catalyst.
Bromination: Utilizes bromine and acetic acid for the bromination step.
PEGylation: Involves the use of PEG derivatives and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include various PROTACs, such as the BTK degrader SJF620, which are designed to target and degrade specific proteins within cells .
Scientific Research Applications
Lenalidomide-PEG3-iodine has a wide range of applications in scientific research:
Mechanism of Action
Lenalidomide-PEG3-iodine exerts its effects by acting as a molecular glue that recruits specific proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation . The primary molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in the regulation of gene expression in cancer cells . By degrading these proteins, this compound can inhibit the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects compared to thalidomide.
Mezigdomide: A newer compound with improved selectivity for specific protein targets.
Uniqueness
Lenalidomide-PEG3-iodine is unique due to its incorporation of a PEG linker and iodine atom, which enhances its solubility and allows for the creation of highly effective PROTACs . This makes it a valuable tool in targeted protein degradation and therapeutic development .
Properties
Molecular Formula |
C19H23IN2O6 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
3-[6-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H23IN2O6/c20-5-6-26-7-8-27-9-10-28-14-1-2-15-13(11-14)12-22(19(15)25)16-3-4-17(23)21-18(16)24/h1-2,11,16H,3-10,12H2,(H,21,23,24) |
InChI Key |
OTGXRHVQVDOJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.